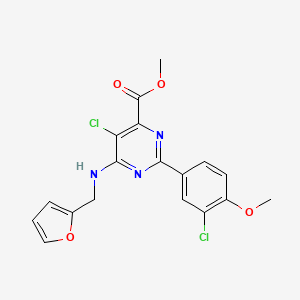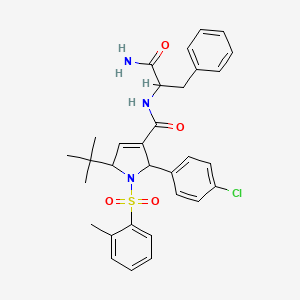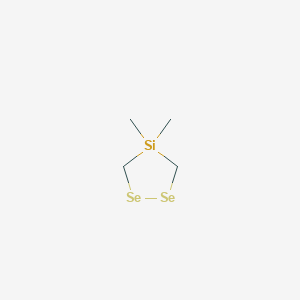
4,4-Dimethyl-1,2,4-diselenasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,2,4-diselenasilolane is a unique organoselenium compound characterized by the presence of selenium atoms within a silolane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,4-diselenasilolane typically involves the reaction of organosilicon compounds with selenium reagents under controlled conditions. One common method includes the reaction of 4,4-dimethyl-1,2,4-trisilolane with selenium in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-1,2,4-diselenasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the compound into selenolates or other reduced forms.
Substitution: The compound can participate in substitution reactions where selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: Diselenides and selenoxides.
Reduction: Selenolates and selenides.
Substitution: Various organoselenium derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1,2,4-diselenasilolane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it useful in studying selenium’s biological roles and its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 4,4-Dimethyl-1,2,4-diselenasilolane exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can form selenoproteins and other selenium-containing compounds that play crucial roles in cellular processes. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species and protect cells from oxidative damage.
Comparación Con Compuestos Similares
4,4-Dimethyl-1,2,4-trisilolane: Similar in structure but contains silicon instead of selenium.
Diselenides: Compounds containing two selenium atoms bonded together.
Selenoxides: Oxidized forms of organoselenium compounds.
Uniqueness: 4,4-Dimethyl-1,2,4-diselenasilolane is unique due to the presence of selenium atoms within a silolane ring, which imparts distinctive chemical and physical properties
Propiedades
Número CAS |
918904-61-7 |
|---|---|
Fórmula molecular |
C4H10Se2Si |
Peso molecular |
244.15 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,2,4-diselenasilolane |
InChI |
InChI=1S/C4H10Se2Si/c1-7(2)3-5-6-4-7/h3-4H2,1-2H3 |
Clave InChI |
QEORXJITCTYLPD-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C[Se][Se]C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
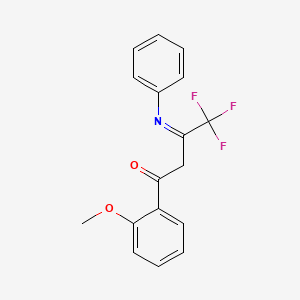
![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
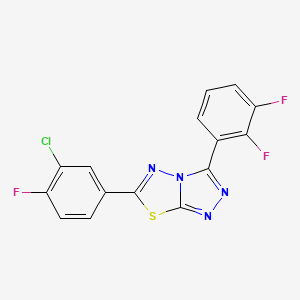
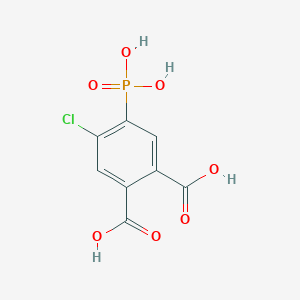
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)
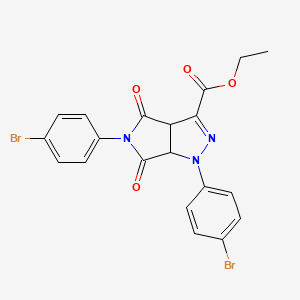
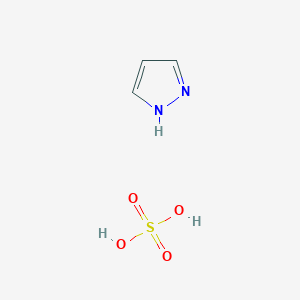
![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)
![1-(Benzenesulfonyl)-4-methoxy-2-methylpyrrolo[2,3-b]pyridine](/img/structure/B15173114.png)
